5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyrimidine core with a bromophenyl and dimethylpyrrol substituent, making it a subject of study for its chemical properties and potential biological activities.
Preparation Methods
The synthesis of 5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves a two-step reaction process . The first step is the formation of a chalcone derivative using Claisen–Schmidt condensation. This is followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid . The reaction conditions often involve the use of a Lewis base catalyst such as triethylamine (TEA) and ammonium chloride .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other substituents.
Addition: The Michael addition is a key reaction in its synthesis.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects are being explored, particularly in the context of its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of 5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The pyrimidine core and the bromophenyl group are likely to interact with biological macromolecules, potentially modulating their activity. The exact molecular pathways involved are still under investigation, but the compound’s structure suggests it may act on pathways similar to those targeted by other pyrimidine derivatives .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives and chalcone derivatives. For example:
1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: This compound shares a similar pyrimidine core but has different substituents.
5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione: Another pyrimidine derivative with different functional groups.
The uniqueness of 5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of substituents, which confer distinct chemical and potentially biological properties.
Properties
Molecular Formula |
C19H18BrN3O3 |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
5-[[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H18BrN3O3/c1-11-9-13(12(2)23(11)15-7-5-14(20)6-8-15)10-16-17(24)21(3)19(26)22(4)18(16)25/h5-10H,1-4H3 |
InChI Key |
MVTOJABCHLBTAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C3C(=O)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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